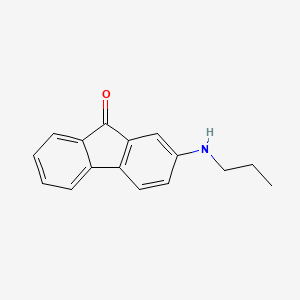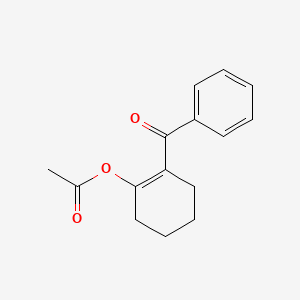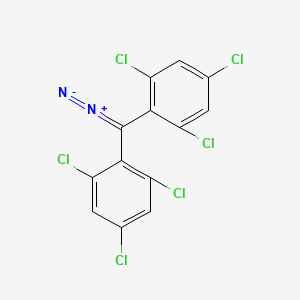
1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trichlorophenyl)diazomethane: is an organic compound with the molecular formula C13H4Cl6N2. It is known for its unique structure, which includes two trichlorophenyl groups attached to a diazomethane moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl)diazomethane typically involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H2Cl3MgBr+CH2N2→(C6H2Cl3)2CHN2+2MgBr
Industrial Production Methods: While the laboratory synthesis of bis(2,4,6-trichlorophenyl)diazomethane is well-documented, industrial production methods are less common due to the specialized nature of the compound. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate safety and efficiency measures .
化学反应分析
Types of Reactions: Bis(2,4,6-trichlorophenyl)diazomethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrocarbons and amines.
Substitution: The diazomethane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while reduction can produce trichlorophenyl amines .
科学研究应用
Bis(2,4,6-trichlorophenyl)diazomethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and other reactive intermediates.
Biology: The compound’s reactivity makes it useful in studying biological processes involving reactive species.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of bis(2,4,6-trichlorophenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including insertion, addition, and abstraction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Bis(2,4,6-trichlorophenyl)oxalate: Known for its use in chemiluminescence reactions.
Bis(2,4,5-trichlorophenyl)oxalate: Another compound used in chemiluminescence with slightly different properties.
Bis(2-acetylphenyl)oxalate: A non-halogenated alternative used in similar applications.
Uniqueness: Bis(2,4,6-trichlorophenyl)diazomethane is unique due to its diazomethane moiety, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for generating reactive intermediates and studying their behavior .
属性
CAS 编号 |
91693-00-4 |
|---|---|
分子式 |
C13H4Cl6N2 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI 键 |
IRAWIBQJQRAXCS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


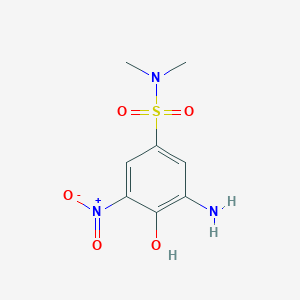
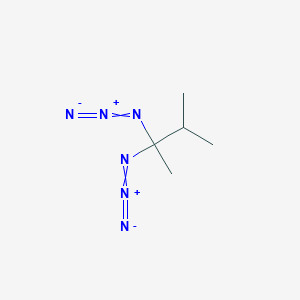
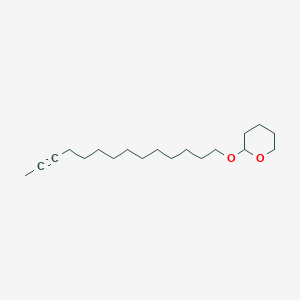
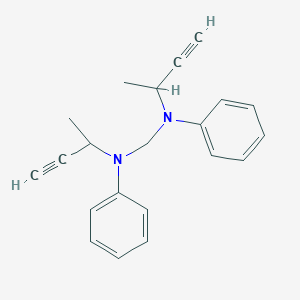
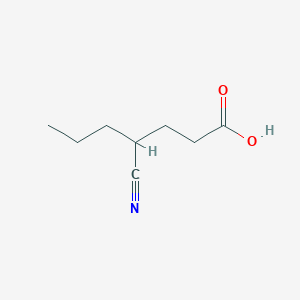
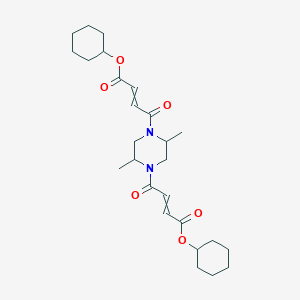
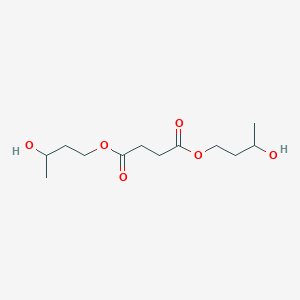

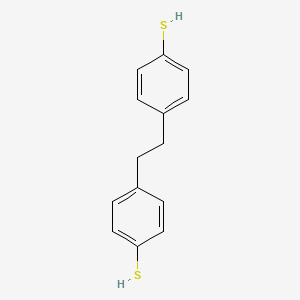
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
